molecular formula C11H5ClN2O2 B11877375 4-Chloro-3-nitronaphthalene-1-carbonitrile CAS No. 61499-36-3

4-Chloro-3-nitronaphthalene-1-carbonitrile

Cat. No.: B11877375
CAS No.: 61499-36-3
M. Wt: 232.62 g/mol
InChI Key: JYCRYESHCFGJEX-UHFFFAOYSA-N
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Description

4-Chloro-3-nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H5ClN2O2 It is a derivative of naphthalene, characterized by the presence of chloro, nitro, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-chloronaphthalene followed by the introduction of a nitrile group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitrile group can be accomplished through a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitronaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-Amino-3-nitronaphthalene-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitronaphthalene-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitronaphthalene-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, if explored, it may interact with specific molecular targets, although detailed studies would be required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthonitrile: Lacks the nitro group, making it less reactive in certain reactions.

    3-Nitronaphthalene-1-carbonitrile:

    4-Nitro-1-naphthonitrile: Lacks the chloro group, similar to the previous compound.

Uniqueness

4-Chloro-3-nitronaphthalene-1-carbonitrile is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

61499-36-3

Molecular Formula

C11H5ClN2O2

Molecular Weight

232.62 g/mol

IUPAC Name

4-chloro-3-nitronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5ClN2O2/c12-11-9-4-2-1-3-8(9)7(6-13)5-10(11)14(15)16/h1-5H

InChI Key

JYCRYESHCFGJEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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